molecular formula C17H17ClN2O2 B5150248 N-(4-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B5150248
M. Wt: 316.8 g/mol
InChI Key: VGAPFMRZSCKBML-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide is an organic compound that belongs to the class of amides This compound features a benzyl group substituted with a chlorine atom and a dimethylphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide typically involves the reaction of 4-chlorobenzylamine with 3,4-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)urea: Similar structure but with a urea backbone instead of ethanediamide.

    N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)acetamide: Contains an acetamide group instead of ethanediamide.

    N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)propionamide: Features a propionamide group.

Uniqueness

N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its ethanediamide backbone may offer different reactivity and interaction profiles compared to similar compounds with urea, acetamide, or propionamide backbones.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-3-8-15(9-12(11)2)20-17(22)16(21)19-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAPFMRZSCKBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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